![molecular formula C12H19ClN2OS B2401118 N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride CAS No. 1353981-59-5](/img/structure/B2401118.png)
N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride
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Overview
Description
N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in B-cell receptor (BCR) signaling, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results as a potential therapeutic agent for the treatment of B-cell malignancies and autoimmune diseases.
Scientific Research Applications
Allosteric Modulation of CB1 Receptor
- A study by Khurana et al. (2014) investigated indole-2-carboxamides, related compounds to N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride, as allosteric modulators of the cannabinoid type 1 receptor (CB1). The research emphasized the importance of specific structural features for effective allosteric modulation of CB1, which can be relevant for understanding the interaction of thiophene-2-carboxamide derivatives with CB1 receptors (Khurana et al., 2014).
Synthesis and Evaluation as Potential Antipsychotic Agents
- Norman et al. (1996) synthesized heterocyclic analogs of 1192U90, which include structures similar to thiophene-2-carboxamides. These were evaluated for their potential as antipsychotic agents, focusing on their binding affinity to dopamine and serotonin receptors (Norman et al., 1996).
Development of Scalable Synthesis for VEGFR Inhibitors
- Scott et al. (2006) described the scalable synthesis of N,2-dimethyl-6-(2-(1-methyl-1H-imidazol-2-yl)thieno[3,2-b]pyridin-7-yloxy)benzo[b]thiophene-3-carboxamide, which is structurally related to N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride. This compound is a VEGFR inhibitor, suggesting potential applications in the development of cancer therapies (Scott et al., 2006).
Synthesis and Opioid Receptor Functional Antagonism
- Cai et al. (2008) synthesized and evaluated analogs of JDTic, a kappa opioid receptor antagonist, which include structures similar to thiophene-2-carboxamides. Their research focused on determining the potency and selectivity of these compounds as kappa opioid receptor antagonists (Cai et al., 2008).
Design and Pharmacological Evaluation of JDTic Analogs
- Kormos et al. (2016) investigated JDTic analogs, where thiophene-2-carboxamide derivatives were evaluated for their binding potency and selectivity in opioid receptor functional assays. This highlights the potential application of thiophene-2-carboxamide derivatives in the design of opioid receptor antagonists (Kormos et al., 2016).
Future Directions
Piperidine derivatives, including “N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride”, are important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on the synthesis, characterization, and biological evaluation of such compounds.
properties
IUPAC Name |
N,3-dimethyl-N-piperidin-3-ylthiophene-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2OS.ClH/c1-9-5-7-16-11(9)12(15)14(2)10-4-3-6-13-8-10;/h5,7,10,13H,3-4,6,8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEYSCFRARTLLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)C2CCCNC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,3-Dimethyl-N-(piperidin-3-yl)thiophene-2-carboxamide hydrochloride |
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